molecular formula C28H32F3N3OS B583123 2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol CAS No. 1797817-89-0

2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol

Cat. No. B583123
CAS RN: 1797817-89-0
M. Wt: 515.639
InChI Key: POBGRQLBVBMGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and various types of reactions. For instance, reactions at the benzylic position could involve free radical bromination, nucleophilic substitution, and oxidation . Additionally, the compound might be synthesized through multistep reactions involving nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. The compound contains a phenothiazine ring, which is a tricyclic structure that includes a sulfur atom and two nitrogen atoms . It also contains multiple amino groups and an ethanol group .


Chemical Reactions Analysis

The compound could undergo various types of chemical reactions due to the presence of multiple reactive sites. For example, the benzylic position could undergo free radical bromination, nucleophilic substitution, and oxidation . The compound could also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of multiple polar groups (such as amino and hydroxyl groups) could make the compound soluble in polar solvents . The compound’s melting point, boiling point, and other physical properties would depend on factors such as its molecular weight and the strength of intermolecular forces .

properties

IUPAC Name

2-[2-[benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F3N3OS/c1-32(21-22-8-3-2-4-9-22)16-17-33(18-19-35)14-7-15-34-24-10-5-6-11-26(24)36-27-13-12-23(20-25(27)34)28(29,30)31/h2-6,8-13,20,35H,7,14-19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBGRQLBVBMGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CCO)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.